molecular formula C22H26N2O3 B1228035 Hirsuteine CAS No. 35467-43-7

Hirsuteine

Cat. No.: B1228035
CAS No.: 35467-43-7
M. Wt: 366.5 g/mol
InChI Key: TZUGIFAYWNNSAO-AZQGJTAVSA-N
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Mechanism of Action

Target of Action

Hirsuteine, a naturally occurring indole alkaloid found in various Uncaria species , primarily targets the Nicotinic acetylcholine receptor . This receptor plays a crucial role in transmitting signals in the nervous system.

Mode of Action

This compound interacts with its primary target, the Nicotinic acetylcholine receptor, leading to a series of changes in the cell. It has been found to suppress the proliferation of certain cancer cells, such as the NCI-H1299 lung cancer cell lines, in a time- and dose-dependent manner . This suppression is associated with the induction of apoptosis and cell cycle arrest .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to induce apoptotic cell death, oxidative stress, cytotoxic effect, anti-proliferative effect, genotoxic effect, and inhibition of cancer cell migration and invasion . These effects are likely associated with its interaction with the Nicotinic acetylcholine receptor and the subsequent changes in cellular signaling pathways .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) . The study found that this compound has a bioavailability of 4.4% , indicating that a small portion of the administered dose reaches systemic circulation. This low bioavailability could be due to factors such as poor absorption, extensive metabolism, or rapid elimination .

Result of Action

The action of this compound results in significant molecular and cellular effects. It induces robust apoptosis in certain cancer cells, downregulates Bcl-2, and upregulates cytoplasmic cytochrome C, Bax, Apaf1, cleaved caspase-3, and cleaved caspase-9 . These changes drive apoptotic cell death, effectively suppressing the growth of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its presence in food items such as fish, seafood, meat, poultry, dairy, and some grain products, as well as fruits and vegetables, suggests that dietary intake could influence its bioavailability and efficacy . .

Biochemical Analysis

Biochemical Properties

Hirsuteine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to act as a non-competitive antagonist of nicotinic receptors, inhibiting dopamine release from rat pheochromocytoma cells . Additionally, it interacts with cyclin E and CDK2, leading to cell cycle arrest in the G0-G1 phase . These interactions highlight the compound’s potential in modulating biochemical pathways related to cell proliferation and neurotransmission.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In non-small cell lung cancer (NSCLC) cells, this compound has been observed to suppress cell proliferation in a dose- and time-dependent manner . It induces apoptosis by downregulating Bcl-2 and upregulating Bax, Apaf1, and cleaved caspase-3 and -9 . Furthermore, this compound influences cell signaling pathways, including those involved in oxidative stress and inflammation, thereby affecting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to nicotinic receptors, acting as an antagonist and inhibiting dopamine release . In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome C from mitochondria and the subsequent activation of caspases . Additionally, this compound modulates the expression of genes related to cell cycle regulation and apoptosis, further elucidating its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is rapidly metabolized and eliminated from the brain within 60 minutes of administration . This rapid metabolism suggests that this compound has a short half-life, which may influence its long-term effects on cellular function. Despite its short half-life, this compound has demonstrated sustained antiproliferative and pro-apoptotic effects in cancer cells over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been shown to inhibit the proliferation of NSCLC cells in a dose-dependent manner . Higher doses of this compound have been associated with increased apoptosis and cell cycle arrest, while lower doses have shown minimal effects. At very high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydroxylation in the liver, resulting in the formation of metabolites that are excreted in urine and bile . The primary enzymes involved in its metabolism include cytochrome P450 enzymes, which catalyze the hydroxylation reactions. These metabolic pathways highlight the importance of liver function in the clearance of this compound from the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. After administration, this compound is rapidly absorbed and distributed to tissues such as the liver, kidney, spleen, and lung . It has also been detected in the brain, suggesting that it can cross the blood-brain barrier . The distribution of this compound is facilitated by transporters and binding proteins that help in its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in the mitochondria, where it induces the release of cytochrome C and activates the intrinsic apoptotic pathway . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its subcellular localization and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hirsuteine can be synthesized through various chemical reactions involving indole alkaloids. The synthesis typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Uncaria species. The process includes solvent extraction, chromatography, and crystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Hirsuteine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hirsuteine has a wide range of scientific research applications:

Properties

IUPAC Name

methyl (E)-2-[(2S,3R,12bR)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13-14,17,20,23H,1,9-12H2,2-3H3/b18-13+/t14-,17-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUGIFAYWNNSAO-AZQGJTAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1CC2C3=C(CCN2CC1C=C)C4=CC=CC=C4N3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(\[C@H]1C[C@@H]2C3=C(CCN2C[C@@H]1C=C)C4=CC=CC=C4N3)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201046112
Record name Hirsuteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201046112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35467-43-7
Record name Hirsuteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35467-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hirsuteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035467437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hirsuteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201046112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HIRSUTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43X9C2G2W5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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